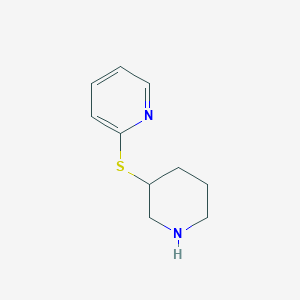
2-(Piperidin-3-ylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-ylthio)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylthio)pyridine typically involves the reaction of 2-chloropyridine with piperidine-3-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of transition metal catalysts to facilitate the coupling of pyridine derivatives with piperidine thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, cost, and safety, potentially using continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylthio)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfurized products, modified piperidine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(Piperidin-3-ylthio)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylthio)pyridine in biological systems involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s sulfur atom can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-3-ylthio)quinoline
- 2-(Piperidin-3-ylthio)benzene
- 2-(Piperidin-3-ylthio)thiophene
Uniqueness
2-(Piperidin-3-ylthio)pyridine is unique due to its combination of a pyridine ring and a piperidine ring connected via a sulfur atom. This structure imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of both nitrogen and sulfur atoms in the molecule allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-piperidin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C10H14N2S/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2 |
InChI Key |
OQKJPXXEHJUKID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


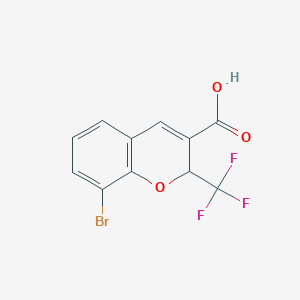
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)


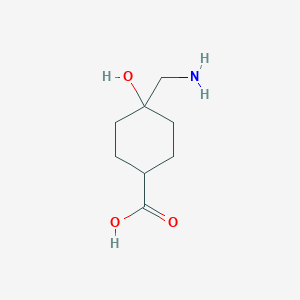
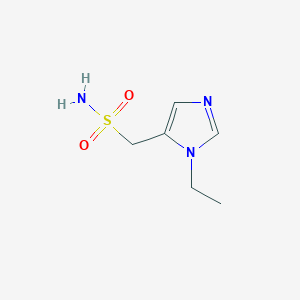
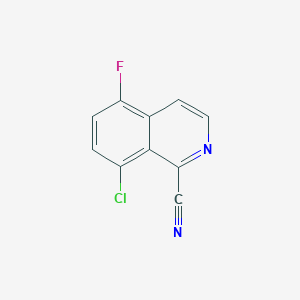
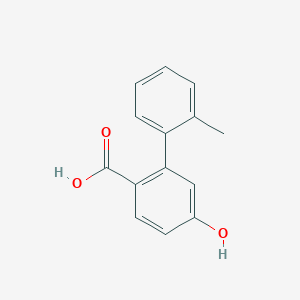
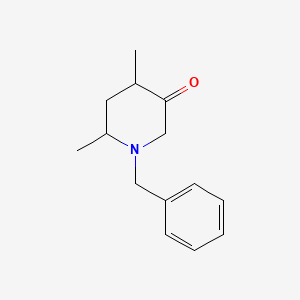
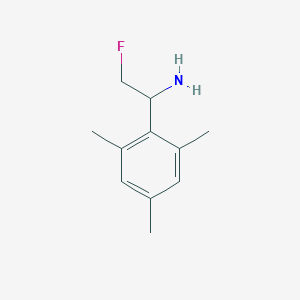


![2-[(2-Methoxyethyl)amino]acetamide](/img/structure/B13220712.png)
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)
